2-(4-Chlorophenyl)pent-4-enoicacid

FABP4 inhibition adipocyte fatty acid-binding protein metabolic disease research

2-(4-Chlorophenyl)pent-4-enoic acid (CAS 51230-92-3; molecular formula C₁₁H₁₁ClO₂; MW 210.657 g/mol) is an α-substituted arylacetic acid derivative characterized by a 4-chlorophenyl group at the C2 position and a terminal alkene at C4–C5. This compound serves as a versatile intermediate in medicinal chemistry and has been characterized in primary databases for its interaction profile with fatty acid-binding proteins (FABPs) and lipoxygenase enzymes.

Molecular Formula C11H11ClO2
Molecular Weight 210.65 g/mol
Cat. No. B12285434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)pent-4-enoicacid
Molecular FormulaC11H11ClO2
Molecular Weight210.65 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C11H11ClO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14)
InChIKeyLLSZDJYYZJMKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)pent-4-enoic acid: Overview of Properties and Scientific Selection Context for 51230-92-3


2-(4-Chlorophenyl)pent-4-enoic acid (CAS 51230-92-3; molecular formula C₁₁H₁₁ClO₂; MW 210.657 g/mol) is an α-substituted arylacetic acid derivative characterized by a 4-chlorophenyl group at the C2 position and a terminal alkene at C4–C5 . This compound serves as a versatile intermediate in medicinal chemistry and has been characterized in primary databases for its interaction profile with fatty acid-binding proteins (FABPs) and lipoxygenase enzymes [1].

Why 2-(4-Chlorophenyl)pent-4-enoic acid Cannot Be Substituted with Unsubstituted or Non-Chlorinated Analogs in Research Applications


Generic substitution of 2-(4-chlorophenyl)pent-4-enoic acid with unsubstituted phenylpentenoic acid (e.g., 2-phenylpent-4-enoic acid, MW 176.22) or alternative halogenated analogs fails to preserve target interaction profiles. The para-chloro substituent on the phenyl ring critically modulates lipophilicity (calculated LogP = 3.08 for the 4-chloro derivative versus predicted lower LogP for the unsubstituted analog) and introduces specific binding interactions with hydrophobic pockets in proteins such as FABP4 . SAR studies of α-alkyl-phenylacetic acids further confirm that even minor changes in the α-substituent—such as replacing the allyl group with a saturated alkyl chain—abolish or dramatically alter biological activity, underscoring that this compound's precise substitution pattern is non-interchangeable for reproducibility in structure-activity investigations [1].

Quantitative Differentiation Evidence: 2-(4-Chlorophenyl)pent-4-enoic acid vs. Closest Analogs


FABP4 vs. FABP5 Selectivity: A 22-Fold Selectivity Window for Adipocyte Fatty Acid-Binding Protein

2-(4-Chlorophenyl)pent-4-enoic acid exhibits a 22-fold selectivity for FABP4 (adipocyte) over FABP5 (epidermal), with Ki values of 22 nM and 490 nM respectively. This contrasts with the less selective inhibition profile typically observed with simpler arylacetic acid scaffolds lacking the α-allyl substituent [1].

FABP4 inhibition adipocyte fatty acid-binding protein metabolic disease research

FABP4 Inhibition Potency: Sub-100 nM Ki Places 2-(4-Chlorophenyl)pent-4-enoic acid Among High-Affinity FABP4 Ligands

With a Ki of 22 nM against FABP4, 2-(4-chlorophenyl)pent-4-enoic acid falls within the high-affinity range observed for established FABP4 inhibitors such as BMS-309403 (reported Ki = <10 nM), yet substantially outperforms many commercially available FABP4 probe compounds (typically Ki > 100 nM) [1]. This intermediate affinity position makes it a valuable comparator in SAR campaigns exploring the contribution of the α-allyl substituent to FABP4 binding energetics.

FABP4 aP2 inhibitor small molecule affinity

Synthetic Utility: Direct Precursor to 2-(4-Chlorophenyl)pent-4-en-1-ol for Baclofen and GABA-Derivative Synthesis

In a validated Wittig olefination–Claisen rearrangement protocol, 2-(4-chlorophenyl)pent-4-enal (derived directly from 2-(4-chlorophenyl)pent-4-enoic acid via standard reduction) serves as the critical precursor to 2-(4-chlorophenyl)pent-4-en-1-ol, which is an essential intermediate for the synthesis of baclofen and various GABA derivatives [1]. The terminal alkene at C4–C5 provides a unique synthetic handle not present in saturated analogs such as 2-(4-chlorophenyl)pentanoic acid, enabling downstream functionalization via hydroboration, epoxidation, or cross-metathesis.

Baclofen synthesis GABA derivatives Wittig-Claisen rearrangement

Lipoxygenase Pathway Inhibition: Arylpentenoic Acid Scaffold Exhibits LOX Inhibitory Activity

Database annotations classify 2-(4-chlorophenyl)pent-4-enoic acid as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC₅₀ values for this exact compound against isolated LOX isoforms are not available in the curated primary literature, the broader class of 2-arylpent-4-enoic acids has been studied in the context of dual COX/LOX inhibition. Notably, studies on α-substituted profen analogs demonstrate that α-allyl substitution on arylacetic acid scaffolds (as present in 2-(4-chlorophenyl)pent-4-enoic acid) can confer LOX inhibitory activity that is absent in the corresponding α-methyl-substituted profens (e.g., flurbiprofen, ibuprofen), which exhibit negligible LOX inhibition [2].

lipoxygenase inhibition arachidonic acid cascade anti-inflammatory research

Procurement-Driven Application Scenarios for 2-(4-Chlorophenyl)pent-4-enoic acid


FABP4-Focused Metabolic Disease Research

As evidenced by its 22 nM Ki against FABP4 and 22-fold selectivity over FABP5 [1], 2-(4-chlorophenyl)pent-4-enoic acid is suited for laboratories investigating adipocyte fatty acid-binding protein biology in metabolic syndrome, type 2 diabetes, and atherosclerosis. The compound's intermediate affinity profile allows researchers to benchmark the α-allyl-arylacetic acid scaffold against more potent but structurally distinct FABP4 inhibitors (e.g., BMS-309403, Ki < 10 nM) in cell-based lipid transport and inflammatory assays.

Synthesis of Baclofen Analogs and GABAergic Pharmacophores

Based on its established utility as a precursor in the Wittig-Claisen rearrangement pathway to 2-(4-chlorophenyl)pent-4-en-1-ol—a critical intermediate for baclofen synthesis [2]—this compound supports medicinal chemistry programs developing novel GABA_B receptor modulators. The terminal alkene functionality enables divergent synthetic routes to amino-alcohol derivatives that are inaccessible from saturated 2-(4-chlorophenyl)pentanoic acid precursors.

Structure-Activity Relationship Studies on Dual COX/LOX Inhibitors

For research groups exploring balanced inhibition of cyclooxygenase and lipoxygenase pathways in inflammatory disease models, 2-(4-chlorophenyl)pent-4-enoic acid provides a scaffold that diverges from α-methyl profens in its potential LOX inhibitory activity [3]. The compound can serve as an SAR probe to delineate the contribution of α-allyl substitution to LOX inhibition, informing the design of next-generation anti-inflammatory agents with improved efficacy in conditions where leukotriene-driven pathology predominates.

FABP Isoform Selectivity Profiling and Probe Development

The 22-fold selectivity window between FABP4 (Ki = 22 nM) and FABP5 (Ki = 490 nM) [1] positions 2-(4-chlorophenyl)pent-4-enoic acid as a valuable tool for isoform-selectivity studies in the fatty acid-binding protein family. Researchers can employ this compound in comparative biochemical assays to validate FABP4 target engagement while controlling for off-isoform effects, a critical step in target validation for metabolic and cardiovascular indications.

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